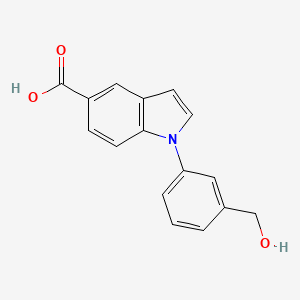
1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a hydroxymethyl group attached to the phenyl ring and a carboxylic acid group attached to the indole ring, making it a unique and versatile molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid typically involves the following steps:
Hydroxymethylation of Phenyl Ring: The phenyl ring is hydroxymethylated using formaldehyde and a base such as sodium hydroxide. This reaction introduces the hydroxymethyl group to the phenyl ring.
Formation of Indole Ring: The hydroxymethylated phenyl compound is then subjected to Fischer indole synthesis, where it reacts with phenylhydrazine under acidic conditions to form the indole ring.
Carboxylation: The final step involves the introduction of the carboxylic acid group to the indole ring. This can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Substitution: Introduction of nitro, halogen, or sulfonyl groups to the indole ring.
科学的研究の応用
1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its therapeutic effects.
類似化合物との比較
- 1-(2-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid
- 1-(4-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid
- 1-(3-(Methoxymethyl)phenyl)-1H-indole-5-carboxylic acid
Uniqueness: 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid is unique due to the specific positioning of the hydroxymethyl group on the phenyl ring and the carboxylic acid group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1349716-48-8 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC名 |
1-[3-(hydroxymethyl)phenyl]indole-5-carboxylic acid |
InChI |
InChI=1S/C16H13NO3/c18-10-11-2-1-3-14(8-11)17-7-6-12-9-13(16(19)20)4-5-15(12)17/h1-9,18H,10H2,(H,19,20) |
InChIキー |
FLTWCIMWLVUHCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)C(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


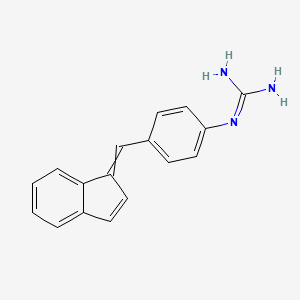
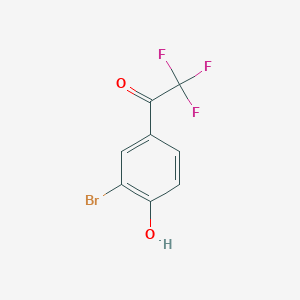
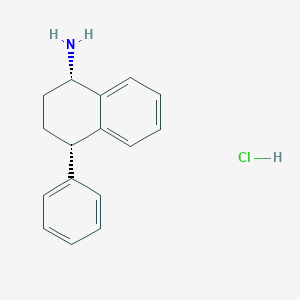


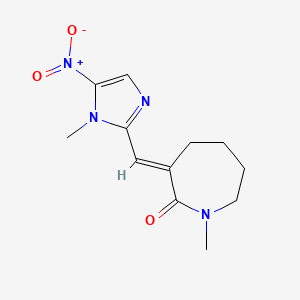



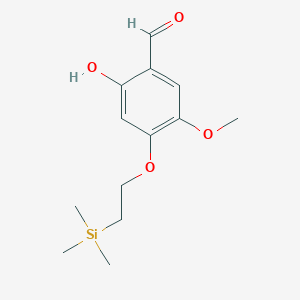

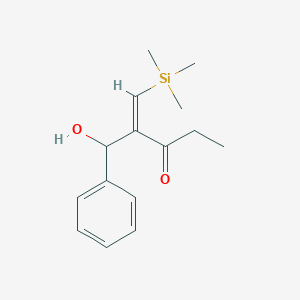
![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
